molecular formula C5H11NOS B1282494 Thiomorpholin-3-ylmethanol CAS No. 58729-32-1

Thiomorpholin-3-ylmethanol

Cat. No.: B1282494
CAS No.: 58729-32-1
M. Wt: 133.21 g/mol
InChI Key: MXFNPNPWOIRFCE-UHFFFAOYSA-N
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Description

Contextual Overview of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. tesisenred.netambeed.comdb-thueringen.de Heterocyclic compounds are ubiquitous in nature and are fundamental to the processes of life. ambeed.com They form the core structures of many biologically significant molecules, including nucleic acids, vitamins, and the majority of pharmaceutical drugs. ambeed.commdpi.com The presence of heteroatoms imparts distinct physical and chemical properties to these rings compared to their carbocyclic counterparts, influencing factors such as ring strain, aromaticity, and reactivity. db-thueringen.de The classification of heterocyclic compounds is often based on ring size, with five- and six-membered rings being the most common and stable. tesisenred.net

Significance of Sulfur-Containing Heterocycles in Chemical Research

Among the various classes of heterocyclic compounds, those containing sulfur have emerged as particularly significant in medicinal chemistry and materials science. smolecule.comresearchgate.net The incorporation of a sulfur atom into a heterocyclic ring can profoundly influence a molecule's biological activity and physical properties. researchgate.net Sulfur-containing heterocycles are integral components of numerous approved drugs and are actively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The unique electronic configuration and size of the sulfur atom can lead to enhanced binding interactions with biological targets and can modulate a compound's metabolic stability. researchgate.net Furthermore, the versatility of sulfur in different oxidation states allows for the fine-tuning of a molecule's properties. semanticscholar.org

Structural Features and Stereoisomeric Considerations of Thiomorpholin-3-ylmethanol

This compound possesses a six-membered saturated ring containing both a sulfur and a nitrogen atom, specifically a thiomorpholine (B91149) ring. Attached to the third carbon of this ring is a hydroxymethyl group (-CH2OH).

The key structural features of this compound are:

A Thiomorpholine Ring: A six-membered heterocyclic ring containing one sulfur atom and one nitrogen atom at positions 1 and 4, respectively.

A Hydroxymethyl Group: A -CH2OH group attached to the carbon at the 3-position of the thiomorpholine ring.

Stereoisomerism:

A critical aspect of the structure of this compound is the potential for stereoisomerism. The carbon atom at the 3-position (C3) of the thiomorpholine ring is a chiral center because it is bonded to four different groups:

The nitrogen atom of the ring.

The adjacent carbon atom (C2) of the ring.

A hydrogen atom.

The hydroxymethyl group.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (S)-Thiomorpholin-3-ylmethanol and (R)-Thiomorpholin-3-ylmethanol. smolecule.com These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. smolecule.com The specific stereochemistry is a crucial factor in its application, particularly in drug design and asymmetric synthesis. smolecule.com

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H11NOS biosynth.com
Molecular Weight 133.21 g/mol biosynth.com
CAS Number 58729-32-1 biosynth.com
Melting Point 88 °C biosynth.com

Research Landscape and Scope of Investigation

Research involving this compound primarily focuses on its role as a synthetic intermediate or building block in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The presence of both a secondary amine and a primary alcohol functional group, along with its inherent chirality, makes it a valuable scaffold for chemical modification. smolecule.com

Key Research Areas:

Drug Discovery: Thiomorpholine and its derivatives are investigated for a variety of biological activities. researchgate.net this compound serves as a precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, the analogous (S)-morpholin-3-ylmethanol is a key building block for kinase inhibitors and certain antidepressants. smolecule.com

Asymmetric Synthesis: The chiral nature of this compound makes it a useful tool in asymmetric catalysis, where it can be employed as a chiral ligand to influence the stereochemical outcome of chemical reactions. smolecule.com

Polymer Chemistry: The functional groups on this compound allow for its incorporation into polymer chains. This can impart specific properties to the resulting polymers, such as chirality and altered thermal stability. smolecule.com Research in this area explores the development of new materials with potential uses in fields like drug delivery and electronics. db-thueringen.desmolecule.comnih.gov

The scope of investigation is generally aimed at leveraging the structural and functional features of this compound to synthesize novel compounds and materials. The research often involves multi-step synthetic sequences where the thiomorpholine moiety is introduced to impart desirable physicochemical or biological properties to the target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFNPNPWOIRFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545332
Record name (Thiomorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58729-32-1
Record name (Thiomorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiomorpholin-3-ylmethanol
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Synthetic Methodologies for Thiomorpholin 3 Ylmethanol and Its Stereoisomers

Established Chemical Synthesis Routes

Established routes to thiomorpholine (B91149) derivatives often involve classical cyclization and functional group transformation techniques. These methods form the foundation for producing the core heterocyclic structure.

Direct synthesis methods aim to construct the thiomorpholine ring in a minimal number of steps from readily available precursors. One notable strategy involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes. This method can be conducted under continuous flow conditions, offering a scalable route to substituted thiomorpholines. organic-chemistry.org Another direct approach is the transformation of aldehydes into N-unsubstituted 3-thiomorpholines using stannyl (B1234572) amine protocol (SnAP) reagents. This transformation is mediated by a copper-catalyzed radical cyclization, which proceeds under mild conditions and tolerates a wide range of functional groups, providing a convenient alternative to metal-catalyzed cross-coupling reactions. researchgate.net

A further example is the photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which generates a key intermediate that undergoes base-mediated cyclization to form the thiomorpholine ring. acs.org This process has been successfully implemented in a telescoped continuous flow setup, demonstrating its potential for industrial-scale production. acs.org

Reduction-based protocols are a cornerstone in the synthesis of alcohol-containing heterocycles like Thiomorpholin-3-ylmethanol. These methods typically involve the reduction of a carbonyl or carboxyl group at the C-3 position of a thiomorpholine precursor. The most common starting materials for these reductions are thiomorpholin-3-one (B1266464) or esters of thiomorpholine-3-carboxylic acid. nih.govnih.gov

Powerful reducing agents are required for the conversion of carboxylic acids and their derivatives to primary alcohols. ucalgary.camasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters and carboxylic acids. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, followed by nucleophilic addition to the intermediate aldehyde. ucalgary.calibretexts.org

A specific route to thiomorpholine involves the reduction of thiomorpholin-3-one with LiAlH₄. nih.gov This highlights the utility of reduction protocols in accessing the core thiomorpholine structure, which can then be further functionalized.

Table 1: Common Reducing Agents and Their Applications

Reducing Agent Precursor Functional Group Product Functional Group Reactivity Reference
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, Ester, Amide Primary Alcohol, Amine High masterorganicchemistry.comambeed.com

Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water. smolecule.com In the context of thiomorpholine synthesis, this could conceptually involve the reaction of a bifunctional amino alcohol with a sulfur-containing reagent. For instance, the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, provides a pathway to six-membered tetrahydro-2H-1,4-thiazines (thiomorpholines). organic-chemistry.org

Another relevant approach is the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which yields stereodefined C-substituted morpholines. organic-chemistry.org While not a direct synthesis of a thiomorpholine, this principle of forming the heterocyclic ring through the reaction of an amino alcohol with an electrophilic species could be adapted using appropriate sulfur-containing electrophiles.

A divergent synthesis , in contrast, starts from a common precursor and, through different reaction pathways, generates a library of structurally distinct molecules. beilstein-journals.orgwikipedia.org This is particularly useful in drug discovery for creating chemical diversity. wikipedia.org Recent advances have focused on controllable or divergent synthetic methods where factors like the catalyst, solvent, or temperature can be manipulated to selectively produce different products from the same starting materials. beilstein-journals.org

| Application | Total synthesis of natural products, complex APIs. | Drug discovery, diversity-oriented synthesis. | numberanalytics.comwikipedia.org |

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of specific stereoisomers (enantiomers) of chiral molecules like this compound is of paramount importance, particularly in medicinal chemistry, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer in high excess.

The use of chiral catalysts is a powerful method for achieving high enantioselectivity. google.combeilstein-journals.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Several catalytic asymmetric methods have been developed for the synthesis of chiral thiomorpholine derivatives. Palladium-catalyzed allylic alkylation of thiomorpholin-3-one has been shown to produce α-disubstituted N-heterocycles with excellent enantioselectivity. nih.gov This method provides access to valuable building blocks containing quaternary chiral centers. nih.gov

Another powerful strategy is the enantioselective ring-opening of episulfonium ions with nucleophiles, catalyzed by chiral thioureas. nih.gov This reaction proceeds through the stabilization of the transition state by a network of non-covalent interactions, including hydrogen bonding and anion binding, leading to high enantioselectivity. nih.gov Furthermore, tandem reactions combining hydroamination and asymmetric transfer hydrogenation have been used to synthesize 3-substituted morpholines enantioselectively, a strategy that could be adapted for thiomorpholine analogs. organic-chemistry.org

Table 3: Examples of Chiral Catalyst-Mediated Synthesis for Thiomorpholine Analogs

Reaction Type Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Allylic Alkylation Palladium / Chiral Ligand Thiomorpholin-3-one α-Allyl-thiomorpholin-3-one Up to 99% nih.gov
Ring Opening Chiral Thiourea Episulfonium ion / Indole Indolyl-thiophane High nih.gov

Biocatalytic and Enzymatic Methods

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. core.ac.uk These methods are particularly powerful for the synthesis of chiral compounds like the stereoisomers of this compound, as enzymes are inherently chiral and can distinguish between enantiomers or the prochiral faces of a substrate.

Key enzymatic approaches applicable to the synthesis of chiral alcohol and amino-heterocycles include:

Reductions with Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. A hypothetical synthesis of (R)- or (S)-thiomorpholin-3-ylmethanol could involve the reduction of a precursor ketone, thiomorpholin-3-one. By selecting the appropriate KRED, which can be sourced from a wide variety of microorganisms or obtained as engineered enzymes, either enantiomer of the final product can be selectively produced. sci-hub.se These reactions often employ a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to recycle NADPH/NADH, making the process economically viable. mdpi.com

Dynamic Kinetic Resolution (DKR): This strategy is highly effective for converting a racemic mixture entirely into a single desired stereoisomer. In the context of a precursor like a β-ketoester of a thiomorpholine derivative, a DKR process could be employed. sci-hub.se The process combines rapid, enzyme-catalyzed reduction with the simultaneous racemization of the starting material, allowing for theoretical yields of up to 100% of a single stereoisomer. The stereodivergent synthesis of all four isomers of 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid using different KREDs demonstrates the power of this approach for creating diverse stereochemical outcomes. sci-hub.se

Transaminases (TAs): Transaminases are used to synthesize chiral amines from prochiral ketones. mdpi.com While the target molecule is an amino alcohol, related synthetic strategies could involve the asymmetric amination of a suitable keto-precursor to install the chiral center, followed by further functional group manipulation. TA-catalyzed processes are noted for their high enantioselectivity and are increasingly used in pharmaceutical synthesis. mdpi.com

The advantages of biocatalytic methods include high enantio- and diastereoselectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact compared to many traditional chemical methods. core.ac.uknih.gov

Enzyme ClassApplication in Chiral SynthesisPotential Relevance for this compound
Ketoreductases (KREDs) Asymmetric reduction of prochiral ketones to chiral alcohols.Direct stereoselective reduction of a thiomorpholin-3-one precursor to either (R)- or (S)-thiomorpholin-3-ylmethanol.
Lipases Kinetic resolution of racemic alcohols or esters.Resolution of a racemic mixture of this compound by selectively acylating one enantiomer. mdpi.comnih.gov
Transaminases (TAs) Asymmetric synthesis of chiral amines from prochiral ketones.Synthesis of a chiral aminothiomorpholine precursor, which could be further elaborated to the target molecule. mdpi.com
Dehydrogenases Interconversion of alcohols and ketones; reductive amination of keto acids.Cofactor regeneration (e.g., GDH) in KRED-mediated reductions; synthesis of amino acid precursors. nih.govmdpi.com

Chiral Auxiliary and Chiral Pool Strategies

To achieve asymmetry in synthesis, chemists often turn to strategies that leverage pre-existing sources of chirality. Two dominant approaches are the use of chiral auxiliaries and the chiral pool. ethz.chtcichemicals.com

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.org The inherent chirality of the starting material is incorporated into the final product's structure. For the synthesis of this compound, a logical starting point from the chiral pool would be a chiral amino acid. For instance, (R)-cysteine could serve as a precursor, providing the sulfur atom, nitrogen atom, and the C3 stereocenter. The synthesis would involve a sequence of reactions to build the six-membered ring and reduce the carboxylic acid moiety to a hydroxymethyl group while preserving the initial stereochemistry. Similarly, enantiopure amino alcohols like serinol could be used as a starting point for related morpholine (B109124) structures. smolecule.com

Chiral Auxiliary Strategies: A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgscielo.org.mx After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

The general process involves:

Covalently attaching the achiral substrate to the chiral auxiliary.

Performing a diastereoselective reaction on the substrate-auxiliary adduct, where the auxiliary's steric and electronic properties favor the formation of one diastereomer over the other.

Cleaving the auxiliary to release the desired enantiomerically enriched product.

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgscielo.org.mx For this compound, an achiral thiomorpholine precursor could be acylated with an Evans' auxiliary. Subsequent stereoselective functionalization at the C3 position, such as an aldol (B89426) reaction or alkylation, would be directed by the auxiliary, followed by its removal to yield the chiral product. wikipedia.org

StrategyPrincipleAdvantagesDisadvantages
Chiral Pool Utilizes readily available, enantiopure natural products (e.g., amino acids, sugars) as starting materials. ethz.chwikipedia.orgCost-effective; chirality is inherent from the start.Limited to the structures and stereochemistries available from nature; may require lengthy synthetic routes.
Chiral Auxiliary Temporarily attaches a recoverable chiral molecule to a substrate to direct a diastereoselective reaction. wikipedia.orgsigmaaldrich.comHighly predictable and reliable stereocontrol; applicable to a wide range of reactions.Requires additional steps for attachment and removal of the auxiliary; atom economy can be lower. scielo.org.mx

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a powerful technique that facilitates the synthesis of compound libraries and simplifies purification processes. d-nb.info In SPS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, before the final product is cleaved from the support. d-nb.infodtu.dk

This methodology can be adapted for the synthesis of heterocyclic scaffolds like thiomorpholine. A potential solid-phase route to this compound derivatives could be designed as follows:

Immobilization: An appropriate building block, such as an amino acid derivative, is anchored to a solid support resin via a suitable linker. The linker must be stable to the planned reaction conditions but allow for selective cleavage at the end of the synthesis. d-nb.info

Elaboration: The resin-bound substrate undergoes a series of chemical transformations to construct the thiomorpholine ring. This could involve steps like N-alkylation with a bifunctional reagent and subsequent cyclization.

Cleavage: Once the synthesis of the resin-bound this compound is complete, the molecule is released from the solid support by cleaving the linker. In some cases, the cleavage step can be designed to introduce additional molecular diversity. d-nb.info

While direct solid-phase synthesis of this compound is not widely reported, the synthesis of related piperazine (B1678402) and morpholine libraries on solid supports is well-established. dtu.dk Furthermore, solid-phase extraction techniques have been mentioned in the context of thiomorpholin-3-yl compounds, indicating compatibility with solid-support methodologies. core.ac.ukgoogle.com

StepDescriptionKey Components
1. Linking A starting material (e.g., a protected amino acid) is covalently attached to the solid support.Resin: Insoluble polymer (e.g., Polystyrene, Versabeads). dtu.dkLinker: Chemical moiety connecting substrate to resin (e.g., REM linker). dtu.dk
2. Synthesis The heterocyclic ring is constructed on the resin through a sequence of reactions.Reagents and solvents are added, and by-products are washed away after each step.
3. Cleavage The final product is released from the resin into solution.A specific reagent (e.g., acid) is used to break the linker-product bond.

Green Chemistry Principles in the Synthesis of Related Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiomorpholines, to create more sustainable and efficient manufacturing routes.

Key green chemistry approaches relevant to thiomorpholine synthesis include:

Use of Alternative Reaction Media: To minimize the use of volatile and flammable organic solvents, researchers have explored using water or solvent-free conditions. For example, a one-pot synthesis of 1,4-thiomorpholine 1,1-dioxides has been developed using indium in an aqueous medium, which circumvents the need for anhydrous organic solvents and inert atmospheres. semanticscholar.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it improves atom economy and reduces energy requirements. Photochemical synthesis of thiomorpholine using a photocatalyst in a continuous flow system represents a modern, efficient approach. acs.orgnih.gov This method allows for the safe use of gaseous reagents like vinyl chloride and minimizes waste. acs.orgresearchgate.net

Energy Efficiency: Employing energy sources like microwave or infrared (IR) irradiation can dramatically reduce reaction times and energy consumption. One-pot syntheses of thiomorpholine derivatives have been achieved with good yields under solvent-free conditions using IR irradiation as an activating source. researchgate.net

Atom Economy and Process Intensification: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A telescoped, two-step continuous flow process for generating thiomorpholine from cysteamine hydrochloride and vinyl chloride demonstrates high atom economy and process efficiency. acs.orgnih.gov

Green Chemistry PrincipleApplication in Thiomorpholine SynthesisBenefitSource
Alternative Solvents One-pot synthesis of thiomorpholine 1,1-dioxides using indium in MeOH/H₂O.Avoids flammable, anhydrous organic solvents. semanticscholar.org
Photocatalysis & Flow Chemistry Continuous flow photochemical thiol-ene reaction of cysteamine and vinyl chloride.Improved safety, efficiency, and scalability; high atom economy. acs.orgnih.govresearchgate.net
Energy Efficiency Mannich reactions to form thiomorpholine derivatives using infrared irradiation under solvent-free conditions.Reduced reaction times and energy consumption; elimination of solvent. researchgate.net
Biocatalysis Use of enzymes for stereoselective transformations.High selectivity, mild conditions, reduced waste and by-products. core.ac.uksci-hub.se

Stereochemical Analysis and Chiral Properties

Enantiomeric Purity Determination Methods

Ensuring the enantiomeric purity of a chiral compound is paramount in pharmaceutical development. Several analytical techniques are employed to quantify the ratio of enantiomers in a sample of Thiomorpholin-3-ylmethanol.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. americanpharmaceuticalreview.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for their broad applicability. jiangnan.edu.cn For the analysis of compounds like this compound, a normal-phase or reversed-phase HPLC method can be developed. researchgate.net The choice of mobile phase and the specific CSP are critical for achieving optimal separation. researchgate.net Detection is typically performed using a UV detector, and for enhanced selectivity, a circular dichroism (CD) detector can be used in series, as it only detects chiral molecules. atlantis-press.com

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for enantiomeric purity determination. This often involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org Alternatively, a chiral stationary phase can be used to directly separate the enantiomers. drpress.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a powerful tool for determining enantiomeric purity without the need for chromatographic separation. libretexts.org In the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers of this compound will form transient diastereomeric complexes. libretexts.org This results in distinct chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integrating the respective signals. libretexts.org Lanthanide-based chiral shift reagents are often employed for this purpose. libretexts.org

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective method for enantiomeric separation. db-thueringen.de This technique utilizes a chiral selector, often a cyclodextrin (B1172386) derivative, added to the background electrolyte. db-thueringen.de The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. db-thueringen.de

Interactive Data Table: Comparison of Enantiomeric Purity Determination Methods

MethodPrincipleAdvantagesCommon Applications
Chiral HPLC Differential interaction with a chiral stationary phase. chiralpedia.comHigh resolution, wide applicability, established methods. americanpharmaceuticalreview.comRoutine quality control, preparative separation. atlantis-press.com
Chiral GC Separation of diastereomeric derivatives or direct separation on a chiral stationary phase. libretexts.orgHigh efficiency, suitable for volatile compounds.Analysis of volatile derivatives.
Chiral NMR Formation of diastereomeric complexes with a chiral shift reagent or solvent. libretexts.orgNo separation needed, provides structural information.In-situ analysis, mechanistic studies. tifrh.res.in
Chiral CE Differential migration in the presence of a chiral selector in the electrolyte. db-thueringen.deHigh efficiency, low sample consumption.Analysis of polar and charged compounds.

Chiral Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step in obtaining enantiopure compounds for biological evaluation. Several chiral resolution techniques can be applied.

Classical Resolution via Diastereomeric Salt Formation: This is one of the most established methods for chiral resolution. wikipedia.org It involves reacting the racemic this compound, which contains a basic nitrogen atom, with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility. libretexts.org These salts can then be separated by fractional crystallization. chiralpedia.com Once separated, the pure enantiomer of this compound can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For an alcohol like this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated by standard chromatographic methods. This approach is often highly efficient and environmentally friendly.

Preparative Chiral Chromatography: For larger scale separations, preparative chiral HPLC is a viable option. atlantis-press.com While often more expensive than classical resolution, it can provide high-purity enantiomers in a more direct manner. The principles are the same as analytical chiral HPLC, but larger columns and higher flow rates are used to process greater quantities of the racemic mixture.

Interactive Data Table: Overview of Chiral Resolution Techniques

TechniquePrincipleKey AdvantagesConsiderations
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgCost-effective, scalable. pharmtech.comDepends on differential solubility, can be labor-intensive. wikipedia.org
Enzymatic Resolution Enzyme-catalyzed stereoselective transformation of one enantiomer.High selectivity, mild reaction conditions.Enzyme cost and stability, separation of product from unreacted enantiomer.
Preparative Chiral HPLC Large-scale chromatographic separation on a chiral stationary phase. atlantis-press.comDirect separation, high purity.Higher cost, solvent consumption.

Conformational Analysis of the Thiomorpholine (B91149) Ring System

Chair Conformation: X-ray crystallography and NMR studies have shown that the thiomorpholine ring predominantly adopts a chair conformation. iucr.orgnih.goviucr.org This conformation minimizes torsional strain and steric interactions between substituents. In derivatives of thiomorpholine, the substituents can occupy either axial or equatorial positions. The energetic preference for equatorial substitution is a general feature, although this can be influenced by other intramolecular interactions.

Boat and Twist-Boat Conformations: While the chair conformation is generally the most stable, the thiomorpholine ring can also exist in higher-energy boat and twist-boat conformations. These conformations are typically transient intermediates in the process of ring inversion, where one chair conformation converts to another. The energy barrier for this inversion is influenced by the nature of the substituents on the ring.

NMR Spectroscopy in Conformational Analysis: 1H NMR spectroscopy is a primary tool for studying the conformation of the thiomorpholine ring in solution. nih.gov The coupling constants between adjacent protons are dependent on the dihedral angle between them, which is a direct reflection of the ring's conformation. By analyzing these coupling constants, it is possible to determine the preferred conformation and the orientation of substituents. Dynamic NMR techniques can be used to study the kinetics of ring inversion. tifrh.res.in

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are used to model the different possible conformations of the thiomorpholine ring and to calculate their relative energies. mdpi.com This provides a more detailed understanding of the conformational landscape of this compound.

Interactive Data Table: Conformational Features of the Thiomorpholine Ring

ConformationRelative EnergyKey Structural FeaturesMethod of Analysis
Chair LowestStaggered arrangement of bonds, minimizing torsional strain. iucr.orgnih.govX-ray Crystallography, NMR Spectroscopy. researchgate.net
Boat HigherEclipsed bonds, leading to higher torsional strain.Transient intermediate, studied by Dynamic NMR.
Twist-Boat IntermediatePartially staggered bonds, less strain than the boat conformation.Transient intermediate, studied by Dynamic NMR.

Reactivity and Chemical Transformations

Reactions of the Hydroxyl Group

The primary alcohol moiety in thiomorpholin-3-ylmethanol is a key site for chemical modification, readily participating in esterification, etherification, and oxidation reactions.

The hydroxyl group of this compound can be readily converted to esters and ethers through established synthetic protocols.

Esterification: This reaction involves the treatment of this compound with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid catalyst. monash.educhemguide.co.uk The process is a condensation reaction, resulting in the formation of an ester and water. monash.edu The reaction equilibrium can be shifted towards the product by removing water as it is formed. chemguide.co.uk For instance, the reaction with acetic anhydride would yield (thiomorpholin-3-yl)methyl acetate. The use of activating agents can facilitate the esterification of less reactive carboxylic acids. e-bookshelf.de

Etherification: The formation of ethers from this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another method involves the acid-catalyzed reaction with an alcohol, although this is generally less efficient for producing asymmetrical ethers. beilstein-journals.org More contemporary methods, such as decarboxylative etherification, offer alternative routes to ether formation. blogspot.com For example, reacting the sodium salt of this compound with benzyl (B1604629) chloride would produce 3-(benzyloxymethyl)thiomorpholine.

Reaction Type Reagents Product Class
EsterificationCarboxylic Acid/Acyl Halide, Acid CatalystEster
EtherificationAlkyl Halide, BaseEther

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukchemistryviews.org

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, thiomorpholine-3-carbaldehyde, requires the use of mild oxidizing agents and careful control of the reaction conditions to prevent over-oxidation. chemguide.co.ukorganic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are commonly employed for this transformation. chemistryviews.org Distilling the aldehyde as it forms can also prevent further oxidation. chemguide.co.ukscience-revision.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, thiomorpholine-3-carboxylic acid. chemistryviews.org This transformation proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. chemguide.co.uk

Oxidizing Agent Product Notes
Pyridinium Chlorochromate (PCC)Thiomorpholine-3-carbaldehydeMild oxidation, stops at the aldehyde stage. chemistryviews.org
Swern OxidationThiomorpholine-3-carbaldehydeMild conditions, avoids heavy metals. chemistryviews.org
Potassium Permanganate (KMnO4)Thiomorpholine-3-carboxylic acidStrong oxidation, proceeds to the carboxylic acid. chemistryviews.org
Jones ReagentThiomorpholine-3-carboxylic acidStrong, acidic conditions. chemistryviews.org

Reactions of the Secondary Amine Group

The secondary amine in the thiomorpholine (B91149) ring is a nucleophilic center that readily participates in alkylation, acylation, amidation, and sulfonylation reactions.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. caltech.edu Direct alkylation with an alkyl halide, such as methyl iodide, in the presence of a base would yield N-methylthis compound. The "borrowing hydrogen" strategy, which involves the temporary dehydrogenation of an alcohol to an aldehyde followed by condensation with the amine and subsequent reduction, provides an atom-efficient method for N-alkylation. unica.itbeilstein-journals.orgrsc.org

Acylation: Acylation of the secondary amine is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of an N-acyl derivative. For example, reaction with acetyl chloride would yield 1-acetylthis compound. The choice of reaction conditions, such as the acidity or alkalinity of the medium, can be crucial for achieving selective N-acylation over O-acylation of the hydroxyl group. beilstein-journals.org

Amidation: The secondary amine can undergo amidation, which involves the formation of a bond with a carbonyl group to form an amide. rsc.orgorganic-chemistry.org This can be achieved through various methods, including coupling with a carboxylic acid using a coupling agent or by reacting with an activated carbonyl species. Enzymatic methods for N-amidation are also being explored. mdpi.com

Sulfonylation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of a sulfonamide. amazonaws.combeilstein-journals.org This reaction is a common method for protecting the nitrogen atom or for introducing a sulfonyl group for further synthetic manipulations or to modulate biological activity. chemrxiv.orgsioc-journal.cn For instance, sulfonylation with methanesulfonyl chloride would yield N-mesylthis compound.

Reaction Type Reagent Product Class
AlkylationAlkyl HalideTertiary Amine
AcylationAcyl Chloride/AnhydrideN-Acylthiomorpholine
AmidationCarboxylic Acid + Coupling AgentN-Amidothiomorpholine
SulfonylationSulfonyl ChlorideN-Sulfonylthiomorpholine

Transformations Involving the Sulfur Atom

The sulfur atom in the thiomorpholine ring is in its lowest oxidation state (-2) and can be readily oxidized to a sulfoxide or a sulfone. ambeed.comsavemyexams.comyoutube.com This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or sodium periodate, can selectively oxidize the sulfide (B99878) to a sulfoxide, yielding this compound S-oxide. organic-chemistry.org This introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: The use of stronger oxidizing agents, or an excess of a milder one, will further oxidize the sulfide or the intermediate sulfoxide to the corresponding sulfone, this compound 1,1-dioxide. organic-chemistry.orgisct.ac.jp Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate are effective for this transformation. The resulting sulfone is a stable, polar functional group that can act as a hydrogen bond acceptor.

Oxidizing Agent Product Sulfur Oxidation State
Hydrogen Peroxide (controlled)This compound S-oxide+0
Sodium PeriodateThis compound S-oxide+0
m-Chloroperoxybenzoic acid (m-CPBA)This compound 1,1-dioxide+2
Potassium Permanganate (excess)This compound 1,1-dioxide+2

Oxidation of Sulfur

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. These oxidized forms can exhibit altered physical, chemical, and biological properties. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions. For instance, mild oxidation typically yields the sulfoxide, while stronger conditions or an excess of the oxidant lead to the sulfone.

Commonly used reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). wiley.com The use of H₂O₂ with specific catalysts can provide selectivity; for example, tantalum carbide as a catalyst tends to yield sulfoxides, whereas niobium carbide catalysis efficiently produces sulfones. organic-chemistry.org Another approach involves using urea-hydrogen peroxide in conjunction with phthalic anhydride, which enables a metal-free oxidation of sulfides directly to their corresponding sulfones. organic-chemistry.org

Table 1: Oxidation of the Sulfur Atom in Thiomorpholine Derivatives

Reactant Moiety Oxidizing Agent Product Moiety Reference
Thioether m-CPBA (1 equiv.) Sulfoxide wiley.comorganic-chemistry.org
Thioether m-CPBA (>2 equiv.) Sulfone wiley.comorganic-chemistry.org
Thioether H₂O₂ / Niobium Carbide Sulfone organic-chemistry.org
Thioether Urea-H₂O₂ / Phthalic Anhydride Sulfone organic-chemistry.org

Ring Transformations and Cycloaddition Reactions (e.g., Thiocarbonyl Ylides)

The thiomorpholine ring system can potentially undergo transformations that alter its structure. More significantly, the sulfur atom allows for the generation of reactive intermediates like thiocarbonyl ylides, which are valuable in synthesis.

A thiocarbonyl ylide is a 1,3-dipole that can be generated from various sulfur-containing compounds. acs.orgnuph.edu.ua Although often transient, these ylides are highly useful in [3+2] cycloaddition reactions with dipolarophiles (such as compounds with activated multiple bonds) to construct five-membered heterocyclic rings like tetrahydrothiophenes. acs.orgnuph.edu.ua The generation of a thiocarbonyl ylide from the thiomorpholine backbone would represent a significant ring transformation, leading to a reactive intermediate capable of participating in these powerful carbon-carbon bond-forming reactions. The cycloaddition process is known to be highly stereoselective. nuph.edu.ua

The general mechanism for a [3+2] cycloaddition involving a thiocarbonyl ylide is outlined below.

Table 2: General Scheme for [3+2] Cycloaddition of a Thiocarbonyl Ylide

Reactants Intermediate Product Reaction Type Reference
Thiocarbonyl Precursor + Dipolarophile (e.g., α,β-unsaturated ester) Thiocarbonyl Ylide Substituted Tetrahydrothiophene [3+2] Cycloaddition nuph.edu.ua

Derivatization Strategies for Functionalization

The presence of three distinct functional groups on this compound—the secondary amine (N-H), the primary alcohol (O-H), and the thioether (C-S-C)—offers multiple handles for structural modification and functionalization. smolecule.comsmolecule.com Derivatization is often employed to alter a molecule's properties or to prepare it for specific applications, such as improving its performance in chromatographic analyses. jfda-online.com

Derivatization of the Amine: The secondary amine is nucleophilic and can undergo a variety of common transformations. These include N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones. nih.gov It can also react to form carbamates or dithiocarbamates, the latter by reacting with carbon disulfide. tandfonline.comnumberanalytics.com

Derivatization of the Hydroxyl Group: The primary alcohol can be converted into other functional groups. Esterification with carboxylic acids or their derivatives yields esters, while reaction with alkyl halides under basic conditions produces ethers. smolecule.com A widely used derivatization technique for alcohols is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for gas chromatography. sigmaaldrich.com

Derivatization of the Thioether: The sulfur atom can be oxidized to a sulfoxide or sulfone, as discussed previously (Section 4.3.1). This modification significantly changes the polarity and hydrogen-bonding capabilities of the molecule. wiley.com

Table 3: Derivatization Strategies for this compound

Target Functional Group Reaction Type Example Reagent(s) Resulting Functional Group Reference
Secondary Amine N-Acylation Acetyl Chloride N-Acetyl Amide numberanalytics.com
Secondary Amine Dithiocarbamate Formation Carbon Disulfide (CS₂) Dithiocarbamate tandfonline.com
Primary Alcohol Esterification Carboxylic Acid + Catalyst Ester smolecule.com
Primary Alcohol Silylation BSTFA Trimethylsilyl (TMS) Ether sigmaaldrich.com
Thioether Oxidation m-CPBA Sulfone wiley.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopyschrodinger.comnorthwestern.eduwordpress.comchemicalbook.comresearchgate.netmolbase.comnmrium.org

NMR spectroscopy is the most powerful method for determining the solution-state structure of organic molecules. rsc.org By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's framework can be assembled.

The proton NMR (¹H NMR) spectrum of Thiomorpholin-3-ylmethanol is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of the parent compound, thiomorpholine (B91149), and substituent effects, a predicted spectrum can be outlined. chemicalbook.com The structure contains protons on the hydroxymethyl group, the chiral center at C3, and the remaining four carbons of the thiomorpholine ring, as well as the proton on the nitrogen atom.

The protons on the carbon atoms adjacent to the heteroatoms (nitrogen and sulfur) are expected to show characteristic chemical shifts. chemicalbook.com The protons of the -CH₂- group next to the nitrogen would likely appear at a different shift than the -CH₂- group next to the sulfur. The presence of the electron-withdrawing hydroxymethyl group at the C3 position will further influence the chemical shifts of nearby protons. The proton at the C3 position, being a methine proton adjacent to both a nitrogen atom and a carbon bearing an oxygen atom, would appear as a distinct multiplet. The protons of the hydroxymethyl (-CH₂OH) group would likely appear as a doublet due to coupling with the proton at C3. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
NH Variable (1.0 - 4.5) Broad Singlet (br s) 1H
CH ₂OH ~3.5 - 3.8 Doublet (d) 2H
C3-H ~3.2 - 3.5 Multiplet (m) 1H
C2-H ~3.0 - 3.3 Multiplet (m) 2H
C5-H ~2.8 - 3.1 Multiplet (m) 2H
C6-H ~2.6 - 2.9 Multiplet (m) 2H

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicity depends on coupling constants.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has five carbon atoms, all of which are in different chemical environments and are therefore expected to produce five distinct signals. The chemical shifts are heavily influenced by the electronegativity of adjacent atoms (O, N, S). docbrown.info

The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate in the typical range for an alcohol. The C3 carbon, being attached to both nitrogen and the hydroxymethyl group, would be shifted downfield. The other ring carbons (C2, C5, C6) will have shifts influenced by their proximity to the nitrogen and sulfur heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₂OH ~65
C 3 ~58
C 2 ~50
C 5 ~48

| C 6 | ~28 |

Note: These are estimated values. Actual shifts depend on the specific experimental setup.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are employed. wordpress.comucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. wordpress.com It would be used to trace the connectivity within the thiomorpholine ring, for example, by showing a correlation between the C3-H proton and the protons on C2 and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of a proton signal to its attached carbon signal, for instance, linking the ¹H signal of the hydroxymethyl protons to the ¹³C signal of the hydroxymethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. nih.govcolumbia.edu This is particularly important for determining the stereochemistry and preferred conformation of the ring. For example, NOESY can determine the relative orientation (axial or equatorial) of the hydroxymethyl group at the C3 position by observing its spatial proximity to other protons on the ring.

Modern computational chemistry offers powerful tools for predicting NMR spectra. github.io Using methods like Density Functional Theory (DFT), the geometry of this compound can be optimized, and its ¹H and ¹³C chemical shifts can be calculated. schrodinger.comrsc.org These theoretical spectra are then compared with the experimental data. A strong correlation between the predicted and measured shifts provides a high degree of confidence in the structural assignment. github.io This approach is especially useful for assigning complex spectra or distinguishing between possible isomers.

Vibrational Spectroscopyschrodinger.comnorthwestern.eduwordpress.comchemicalbook.commolbase.combenchchem.com

Vibrational spectroscopy probes the vibrational modes of a molecule, which are related to the types of chemical bonds and functional groups present. rsc.orgrsc.org

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. An IR spectrum serves as a "chemical fingerprint" of a compound. bruker.com The key expected absorptions are from the O-H group of the alcohol, the N-H group of the secondary amine, and the C-H bonds of the aliphatic ring. libretexts.org

O-H Stretch: A broad and strong absorption band is expected in the region of 3650-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the alcohol. libretexts.org

N-H Stretch: A moderate absorption band in the 3500-3300 cm⁻¹ range is anticipated for the secondary amine N-H bond. libretexts.org This peak is typically sharper than the O-H band.

C-H Stretch: Strong absorptions between 2960 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the saturated thiomorpholine ring and the hydroxymethyl group. libretexts.org

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region would correspond to the C-O stretching vibration of the primary alcohol.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3650 - 3400 Strong, Broad
Amine (N-H) Stretch 3500 - 3300 Moderate
Alkane (C-H) Stretch 2960 - 2850 Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. libretexts.org When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, offering a fingerprint of its structure. libretexts.org

For this compound, Raman spectroscopy can identify and characterize the vibrations of its specific functional groups. The technique is particularly sensitive to non-polar bonds and can provide complementary information to infrared (IR) spectroscopy. Key vibrational modes for this compound would include stretching and bending of the C-S, C-N, C-O, and C-H bonds within the thiomorpholine ring and the methanol (B129727) substituent. For instance, the C-S stretching vibrations typically appear in a distinct region of the Raman spectrum, while the vibrations of the CH2 groups and the C-N bond provide insight into the ring's conformation. The O-H stretch from the methanol group would also be observable. nih.gov

Table 1: Expected Raman Shifts for this compound Functional Groups

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
C-S Stretching 600 - 750
C-N Stretching 1000 - 1250
C-O Stretching 1000 - 1300
C-H (Aliphatic) Stretching 2850 - 3000
O-H Stretching 3200 - 3600

Note: These are general ranges and the exact peak positions for this compound would require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. nih.govtutorchase.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. core.ac.uknih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass, as the unique combination of atoms results in a specific mass defect. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₁NOS. biosynth.com The experimentally measured mass would be compared against the calculated theoretical mass to validate the compound's identity with high confidence. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₁₁NOS
Calculated Exact Mass ([M+H]⁺) 134.0634
Hypothetical Observed Mass ([M+H]⁺) 134.0631

In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.orglibretexts.org

For this compound, several key fragmentation pathways can be anticipated:

Alpha-cleavage: The bond between the C3 carbon and the hydroxymethyl group (CH₂OH) is prone to cleavage, a common fragmentation for alcohols. libretexts.orglibretexts.org This would result in the loss of a neutral CH₂OH radical (mass 31), leading to a fragment ion corresponding to the thiomorpholine ring.

Loss of Water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O, mass 18). libretexts.org

Ring Fragmentation: The thiomorpholine ring itself can fragment. Studies on related thiomorpholine-containing heterocycles show that fragmentation can occur via retro-Diels-Alder type reactions or cleavage adjacent to the heteroatoms (sulfur and nitrogen). scielo.br This can lead to characteristic fragment ions that help confirm the presence and structure of the heterocyclic ring.

Table 3: Potential Mass Fragments of this compound

m/z Value Identity of Fragment Fragmentation Pathway
133 [M]⁺• Molecular Ion
116 [M-OH]⁺ Loss of hydroxyl radical
115 [M-H₂O]⁺• Loss of water
102 [M-CH₂OH]⁺ Alpha-cleavage, loss of hydroxymethyl radical
74 [C₃H₈N]⁺ Ring cleavage fragment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. libretexts.orgwikipedia.org

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. It would reveal the conformation of the six-membered thiomorpholine ring, which is expected to adopt a stable chair conformation similar to cyclohexane (B81311) and morpholine (B109124). Furthermore, it would determine the stereochemical orientation of the hydroxymethyl substituent at the C3 position, specifying whether it is in an axial or equatorial position, which is crucial for understanding its chemical reactivity and interactions.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 6.2
c (Å) 12.1
α (°) 90
β (°) 105.3
γ (°) 90

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The technique is most informative for molecules containing chromophores, particularly conjugated π-systems. researchgate.net

This compound is a saturated heterocyclic compound, meaning it lacks conjugated double bonds. Therefore, it is not expected to show significant absorption in the visible region of the spectrum and will appear colorless. Its UV spectrum would likely be characterized by weak absorptions in the far UV region (below 220 nm). These absorptions would be attributed to n→σ* (non-bonding to sigma-antibonding) transitions, involving the excitation of non-bonding electrons from the nitrogen and sulfur heteroatoms to higher-energy antibonding orbitals. msu.eduijims.com

Table 5: Anticipated UV-Vis Spectroscopic Data for this compound

Parameter Value Transition Type
Solvent Methanol or Ethanol -

Data Analysis and Interpretation in Spectroscopy

The structural elucidation of a molecule like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. rsc.org Raw data from spectrometers require significant processing and analysis to yield meaningful information. researchgate.netsemnan.ac.ir This often involves computational software to perform tasks such as:

Baseline Correction and Noise Filtering: Raw spectra are often corrected to remove background noise and instrumental artifacts, improving the signal-to-noise ratio. semnan.ac.ir

Peak Integration and Analysis: In techniques like Raman spectroscopy, the area under each peak is calculated to determine the relative abundance of different vibrational modes. nih.gov

Database Matching: Mass spectral fragmentation patterns can be compared against established libraries to aid in identification.

Structural Modeling: Data from X-ray crystallography is used to build a precise 3D model of the molecule. This experimental structure can then be used in computational chemistry programs to predict and correlate spectroscopic properties, such as vibrational frequencies (Raman/IR), further validating the interpretation. nih.gov

The definitive structure of this compound is confirmed when the data from all analytical methods converge to support a single, unambiguous molecular structure.

Chemometric Approaches for Spectral Data

Chemometrics is the science of extracting information from chemical systems by data-driven means, utilizing mathematics, statistics, and computer science to analyze complex chemical data. bitsathy.ac.in For a molecule such as this compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) generate large, complex datasets that can be challenging to interpret manually. bitsathy.ac.in Chemometric techniques offer a powerful solution for handling this complexity, improving accuracy, and extracting more information from the spectral data. bitsathy.ac.in

One of the most common chemometric methods is Principal Component Analysis (PCA), an unsupervised technique used for dimensionality reduction. bitsathy.ac.inchemrxiv.org PCA is particularly useful for exploring and visualizing complex datasets by identifying the most significant patterns, or principal components. bitsathy.ac.in In the analysis of heterocyclic compounds, PCA can be applied to spectral data to differentiate between structurally similar molecules, linking their position on a PCA score map to similarities in their molecular descriptors. researchgate.net For instance, in the terahertz spectroscopy of bi-heterocyclic compounds, PCA has been used to reduce the dimensionality of the data, with the first three principal components capturing over 99% of the total variance, demonstrating that the spectra contain highly redundant information. mdpi.com This approach allows for the classification of compounds based on their structural features and functional groups. chemrxiv.org

Chemometric methods are broadly divided into unsupervised methods, which explore data to find inherent structures, and supervised methods, which use data with known classifications to build predictive models. bitsathy.ac.in

Table 1: Illustrative Data for Chemometric Analysis of a Heterocyclic Compound

Variable TypeExamples of Variables for this compoundPotential Application
Spectroscopic Data (X-matrix) ¹H NMR Chemical Shifts (ppm), ¹³C NMR Chemical Shifts (ppm), FTIR Absorbance Peaks (cm⁻¹), Mass-to-charge ratios (m/z)Input data for PCA or PLS models
Chemical Properties (Y-matrix) Purity (%), Concentration (mol/L), Presence/Absence of ImpuritiesTo build a quantitative prediction model using Partial Least Squares (PLS)
Process Parameters Reaction Temperature (°C), Reaction Time (hours), Solvent TypeTo monitor a chemical process and correlate parameters with final product quality

This table is for illustrative purposes to show the types of data used in chemometric analysis.

By applying chemometrics, researchers can identify patterns related to the structural components of this compound, such as the thiomorpholine ring and the methanol group, even in the presence of noise or interfering signals from a complex matrix. bitsathy.ac.inacs.org The application of these statistical tools facilitates a more robust and objective interpretation of spectroscopic results. chemrxiv.org

Machine Learning Applications in Spectroscopic Analysis

Machine learning (ML), a subset of artificial intelligence, is revolutionizing spectroscopic analysis by enabling computers to learn from data and make predictions. uzh.ch These tools can significantly accelerate the process of molecular and materials design by learning from vast amounts of known data. uzh.ch For organic molecules, ML algorithms can be trained on spectral data to predict chemical properties, identify functional groups, and even reconstruct entire spectra. u-tokyo.ac.jpacs.orgnih.gov

Supervised ML models are developed to describe the relationships between the composition of chemical solutions and their FTIR absorbance spectra, for example. rsc.org Artificial neural networks (ANNs) have been trained on combined FTIR, ¹H NMR, and ¹³C NMR data to identify 17 different functional groups with high accuracy, outperforming models that use only a single type of spectroscopy. acs.org This integrated approach addresses issues like overlapping fingerprint regions in FTIR spectra and leads to more reliable structural predictions. acs.org

Deep learning (DL), a more advanced form of ML, has been used to predict a range of optical and photophysical properties from experimental databases. nih.gov A DL model trained on a large database of chromophore/solvent combinations can reliably estimate properties such as absorption and emission wavelengths, which are crucial for understanding a molecule's behavior. nih.gov Such models can predict the ground-state electronic structure from core-loss spectroscopy data, helping researchers understand material properties and accelerate the design of functional molecules. u-tokyo.ac.jp

The general workflow involves training an algorithm on a large, curated database of molecules with their corresponding spectra. u-tokyo.ac.jprsc.org This trained model can then be used to predict the properties or structure of an unknown compound like this compound.

Table 2: Machine Learning Models in Spectroscopic Analysis

Machine Learning ModelSpectroscopic Technique(s)Application in Structural Elucidation
Artificial Neural Network (ANN) FTIR, ¹H NMR, ¹³C NMRIdentification of functional groups in unknown compounds. acs.org
Deep Learning (DL) / Neural Network Core-loss Spectroscopy (ELNES/XANES)Prediction of the ground-state electronic density of states. u-tokyo.ac.jp
Linear Regression, ANN FTIRDetermination of the concentrations of chemical species in mixtures. rsc.org
Support Vector Machine (SVM) Terahertz (THz) SpectroscopyClassification and recognition of different bi-heterocyclic compounds. mdpi.com
Principal Component Analysis (PCA) THz Spectroscopy, NMRFeature extraction and dimensionality reduction before classification. chemrxiv.orgmdpi.com

This table illustrates various machine learning models and their documented applications in the analysis of organic compounds.

While specific ML models trained on this compound are not documented in public literature, the established success of these techniques on other organic and heterocyclic compounds demonstrates their potential utility. researchgate.netacs.org Applying ML could rapidly identify its key structural features and predict its physicochemical properties based on its NMR, FTIR, or mass spectra, thereby complementing and accelerating traditional methods of structural elucidation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. For Thiomorpholin-3-ylmethanol, these methods can provide insights into its conformational preferences, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can be used to optimize the geometry of the molecule, predict its spectroscopic properties, and investigate its chemical reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule containing nitrogen, sulfur, oxygen, carbon, and hydrogen atoms like this compound, a variety of exchange-correlation functionals could be employed. Common choices include hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or functionals from the Minnesota family, such as M06-2X, which are known for their good performance in describing non-covalent interactions.

The selection of the basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are frequently used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets, such as those from the Dunning correlation-consistent family (e.g., cc-pVTZ), may be employed. The choice of functional and basis set represents a trade-off between computational cost and desired accuracy.

Table 1: Illustrative Example of DFT Functionals and Basis Sets for this compound Calculations

Functional Basis Set Purpose
B3LYP 6-31G(d,p) Geometry Optimization and Vibrational Frequencies
M06-2X 6-311+G(d,p) Single-Point Energy Calculations and Thermochemistry

This table is for illustrative purposes only, as no specific studies on this compound have been found.

This compound possesses a flexible six-membered ring and a rotatable hydroxymethyl group, leading to a complex conformational landscape. A thorough exploration of this conformational space is essential to identify the most stable conformers.

Computational methods can be used to systematically search for different conformations by rotating the rotatable bonds and exploring different ring puckering geometries (e.g., chair, boat, twist-boat). Each identified conformer is then optimized using DFT to find its minimum energy structure. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This information is crucial for understanding the molecule's behavior in different environments.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Ring Pucker Hydroxymethyl Orientation Relative Energy (kcal/mol)
1 Chair Equatorial 0.00
2 Chair Axial 1.52
3 Twist-Boat - 5.78

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Semi-empirical Methods

Semi-empirical methods are a class of quantum chemical calculations that use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or for performing preliminary explorations of the potential energy surface.

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and the more recent PM6 and PM7. While less accurate than higher-level methods, they can be useful for initial conformational searches of flexible molecules like this compound before refining the structures with more accurate methods.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that are used to study the behavior of molecules and molecular systems.

For this compound, molecular dynamics (MD) simulations could be employed to study its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. This can provide insights into the flexibility of the molecule, its solvation properties, and its interactions with other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational dynamics, structural stability, and interaction of this compound with its environment, such as a solvent or a biological receptor. mdpi.comsupsi.ch

Simulations of this compound can elucidate the flexibility of the thiomorpholine (B91149) ring, which typically exists in a chair conformation, and the rotational freedom of the hydroxymethyl side chain. In an aqueous environment, MD can track the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amine groups and the surrounding water molecules, providing insights into its solubility and hydration shell structure. nih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Value/Setting Purpose
Force Field AMBER, CHARMM, OPLS Describes the potential energy of the system.
Solvent Model TIP3P, SPC/E Represents the aqueous environment.
System Size ~5000 atoms Includes one molecule of this compound and surrounding water molecules.
Temperature 300 K Simulates physiological conditions.
Pressure 1 atm Simulates standard atmospheric pressure.
Simulation Time 100-500 ns Allows for sampling of relevant conformational changes.

This interactive table outlines typical starting conditions for an MD simulation. The results would provide trajectories analyzing molecular motion and stability.

Monte Carlo Methods

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations are particularly useful for exploring its vast conformational space and calculating thermodynamic properties. Unlike the deterministic nature of MD, MC methods generate molecular configurations based on probabilities, which can be effective for overcoming energy barriers and achieving comprehensive sampling of possible molecular arrangements. This approach is valuable for predicting the equilibrium properties of the molecule, such as its average energy and heat capacity.

Prediction of Molecular Properties

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties of this compound. imist.ma

Electronic Structure (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. dergipark.org.trmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. dergipark.org.trresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, calculations can determine these energy levels and predict its behavior as an electron donor or acceptor in chemical reactions.

Table 2: Representative Quantum Chemical Parameters Derived from HOMO-LUMO Energies

Parameter Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. dergipark.org.tr
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added. dergipark.org.tr
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons. dergipark.org.tr
Chemical Hardness (η) (I - A) / 2 Measures resistance to charge transfer. dergipark.org.tr

This interactive table explains key parameters that can be calculated from the HOMO and LUMO energies to predict the chemical behavior of this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Analysis)

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. youtube.com These interactions are crucial in determining its physical properties, such as boiling point and solubility, as well as how it interacts with other molecules in a biological system. nih.govcambridgemedchemconsulting.com The sulfur atom in the thiomorpholine ring can also participate in weaker hydrogen bonding interactions. rsc.orgresearchgate.net

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution Description
H···H ~45% Represents contacts between hydrogen atoms, typically the most abundant. nih.govrsc.org
O···H / H···O ~25% Indicates strong hydrogen bonding involving the hydroxyl group. nih.gov
S···H / H···S ~15% Shows interactions involving the sulfur atom. mdpi.com
N···H / H···N ~10% Represents hydrogen bonding involving the amine group. nih.gov

This interactive table provides a hypothetical breakdown of intermolecular contacts for crystalline this compound, as would be determined by Hirshfeld analysis.

Nonadiabatic Coupling in Photochemical Reactions

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an excited electronic state. The subsequent fate of the molecule—whether it fluoresces, undergoes a chemical reaction, or returns to the ground state non-radiatively—is governed by complex quantum mechanical processes. researchgate.netnih.gov

Nonadiabatic coupling describes the interaction between different electronic states. These couplings are responsible for radiationless transitions, such as internal conversion and intersystem crossing, which are often crucial steps in photochemical reaction pathways. mdpi.com For this compound, theoretical calculations can identify regions on the potential energy surface where different electronic states approach each other in energy (conical intersections) and compute the strength of the nonadiabatic coupling. This information is essential for predicting the efficiency and mechanism of any potential photochemical reactions, such as ring-opening or fragmentation, that the molecule might undergo upon UV irradiation. chemrxiv.org

Correlation of Theoretical and Experimental Data

A comprehensive correlation between theoretical and experimental data for this compound is not available in the current body of scientific literature. While computational and experimental studies are common for related compounds, such as thiomorpholine and its various derivatives, a specific investigation detailing this correlation for this compound has not been published.

Studies on analogous compounds, for instance, have successfully employed Density Functional Theory (DFT) calculations to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. These theoretical values are then compared against experimental data obtained from techniques like X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy to validate the computational models and provide deeper insight into the molecular structure and properties. For example, research on 4-(4-nitrophenyl)thiomorpholine involved determining its molecular structure by X-ray crystallography and comparing geometric parameters with those obtained from DFT calculations.

Similarly, joint experimental and computational studies on the parent compound, thiomorpholine, have shown a strong agreement between calculated gas-phase enthalpies of formation and spectroscopic data (IR and NMR) and their experimentally measured counterparts. These studies underscore the power of combining theoretical calculations with experimental results to thoroughly characterize a molecule.

However, the absence of such a dedicated study for this compound means that specific data tables comparing its calculated and measured properties cannot be compiled at this time. The application of these established methodologies to this compound would be a valuable contribution to the chemical literature, providing a detailed understanding of its structural and electronic characteristics.

Applications in Advanced Organic Synthesis

Chiral Building Blocks in Complex Molecule Construction

The inherent chirality of thiomorpholin-3-ylmethanol makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The thiomorpholine (B91149) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. jchemrev.comjchemrev.com The presence of both a secondary amine and a primary alcohol offers two points for diversification, allowing for its incorporation into larger, more intricate structures.

Asymmetric Catalysis and Ligand Design

While direct applications of this compound as a primary ligand in asymmetric catalysis are not extensively documented in dedicated studies, its structural motifs are found in effective chiral ligands. The core structure, possessing both a nitrogen and a sulfur atom, provides two potential coordination sites for metal catalysts. The chiral center adjacent to these heteroatoms can effectively induce asymmetry in the catalytic environment.

Commercial suppliers of (S)-morpholin-3-ylmethanol suggest its utility as a chiral ligand in asymmetric catalysis, where its structure can interact with metal catalysts to influence the stereochemical outcome of reactions. smolecule.com The development of chiral ligands is a cornerstone of asymmetric synthesis, and building blocks like this compound offer a readily available chiral scaffold that can be further elaborated to fine-tune steric and electronic properties for specific catalytic transformations.

Stereoselective Synthesis of Advanced Intermediates

The stereocenter at the 3-position of the thiomorpholine ring allows for the diastereoselective functionalization of the molecule, leading to the synthesis of advanced intermediates with multiple stereogenic centers. For instance, the synthesis of substituted thiomorpholine derivatives often relies on stereoselective methods to control the relative and absolute stereochemistry of the final products. nih.govnih.gov

The development of stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, a closely related structure, highlights the feasibility of controlling the stereochemistry at the C-3 position during the construction of the thiomorpholine ring. nih.gov Such methodologies can be adapted for the synthesis of this compound derivatives, providing access to a range of enantiomerically enriched building blocks for further synthetic transformations.

Scaffolds for Macrocycle Synthesis

The bifunctional nature of this compound, with its nucleophilic nitrogen and hydroxyl group, makes it a suitable building block for the synthesis of macrocycles. Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov

The synthesis of macrocycles often involves the strategic connection of bifunctional building blocks. This compound can be incorporated into a linear precursor through amide and ether or ester linkages. Subsequent intramolecular cyclization can then furnish macrocycles containing the thiomorpholine moiety, which can impart specific conformational constraints and physicochemical properties to the final molecule.

Reagent and Catalyst Roles in Organic Reactions

Beyond its role as a structural component, the thiomorpholine moiety can also participate directly in chemical transformations as a reagent or a catalyst. The secondary amine within the thiomorpholine ring can act as a base or a nucleophile.

In the field of organocatalysis, morpholine (B109124) derivatives have been successfully employed as catalysts for various transformations. frontiersin.org While specific studies detailing the use of this compound as an organocatalyst are limited, its structural similarity to known morpholine-based catalysts suggests its potential in this area. The chiral environment provided by the C-3 stereocenter could be exploited in asymmetric organocatalytic reactions.

Diversification Strategies and Compound Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. researchgate.netnih.govrsc.orgfrontiersin.org this compound serves as an excellent scaffold for DOS due to its multiple points of functionalization.

The secondary amine can be readily acylated, alkylated, or sulfonylated, while the primary alcohol can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid. These transformations can be performed in a combinatorial fashion to generate large libraries of thiomorpholine-based compounds with diverse substituents and stereochemistries. Such libraries are valuable resources for the discovery of new biologically active molecules. The principles of diversity-oriented synthesis, which often utilize polyfunctional building blocks derived from the chiral pool, are well-suited for the application of this compound. researchgate.net

Synthesis of Other Sulfur-Containing Heterocyclic Derivatives

This compound can serve as a starting material for the synthesis of other sulfur-containing heterocyclic derivatives. The inherent functionality and stereochemistry of the molecule can be leveraged to construct more complex ring systems. For example, ring-closing or ring-expansion reactions could be employed to generate novel bicyclic or larger heterocyclic systems containing the thiomorpholine core. The synthesis of various thiomorpholine derivatives often starts from precursors that could be derived from this compound, showcasing the versatility of this scaffold in accessing a range of sulfur-containing heterocycles. jchemrev.comjchemrev.comnih.govamanote.com

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Development of Bioactive Molecules

The unique structural and physicochemical properties of the thiomorpholine (B91149) moiety make it a valuable component in the design of novel bioactive compounds. jchemrev.comresearchgate.net

Heterocyclic Scaffolds in Pharmaceutical Research

Heterocyclic compounds, particularly saturated six-membered rings like thiomorpholine, are considered "privileged scaffolds" in medicinal chemistry. jchemrev.comresearchgate.netjchemrev.com This is because they are frequently found in a wide range of biologically active compounds and can interact with multiple biological targets. jchemrev.comresearchgate.net Thiomorpholine, a sulfur-containing analog of morpholine (B109124), offers a distinct three-dimensional structure and properties that medicinal chemists can exploit. jchemrev.com Its non-aromatic, saturated nature provides conformational flexibility, which can be crucial for optimizing binding to a target protein. The presence of the sulfur atom, in place of the oxygen in morpholine, alters the ring's electronics, lipophilicity, and metabolic stability, providing a tool for fine-tuning a drug candidate's properties. jchemrev.comacs.org The thiomorpholine scaffold has been incorporated into molecules exhibiting a wide array of pharmacological activities, including use as enzyme inhibitors and receptor modulators. researchgate.netjchemrev.com

Modulators of Biological Pathways (e.g., Receptor Interactions, Enzyme Inhibition)

Derivatives of thiomorpholine have been successfully designed as modulators of various biological pathways, acting as both receptor antagonists and enzyme inhibitors. researchgate.netjchemrev.com The thiomorpholine scaffold serves as an essential pharmacophore element that can be strategically substituted to achieve selective inhibition of specific molecular targets. jchemrev.comresearchgate.net

For example, thiomorpholine derivatives have been investigated as:

Dipeptidyl peptidase IV (DPP-IV) inhibitors: These are used in the treatment of type 2 diabetes mellitus. jchemrev.com

Kinase inhibitors: The morpholine and thiomorpholine rings are common scaffolds in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. smolecule.com

Dopamine (B1211576) D4 receptor antagonists: In the pursuit of treatments for cocaine addiction, analogs of the D4 antagonist ML398 have been synthesized where the morpholine core is considered essential for binding to the receptor. vanderbilt.edu

The ability to modify the thiomorpholine ring at multiple positions allows for the optimization of interactions with the active site of an enzyme or the binding pocket of a receptor. jchemrev.comresearchgate.net This versatility makes it a key building block for creating potent and selective modulators of biological function. numberanalytics.comantibodies-online.com

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one part of a molecule with another that has similar physical or chemical properties, is a fundamental concept in drug design used to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.netdrughunter.comipinnovative.com The thiomorpholine ring can be used as a bioisostere for other cyclic systems, such as piperidine (B6355638) or morpholine, to address specific challenges in drug development. acs.org

For instance, in a program developing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, replacing an unsubstituted piperidine ring with a thiomorpholine 1,1-dioxide ring (along with other polar groups) led to a significant increase in metabolic stability in mouse liver microsomes. acs.org This highlights how the substitution of sulfur for carbon or oxygen can alter a molecule's metabolic fate while retaining or improving its desired biological activity. This strategic replacement can influence a compound's lipophilicity, solubility, and interaction with metabolic enzymes, making it a valuable tool for lead optimization. acs.orgnih.gov

Table 1: Bioisosteric Replacement Strategies Involving Saturated Heterocycles
Original ScaffoldBioisosteric ReplacementObserved ImprovementExample Program
PiperidineThiomorpholine 1,1-dioxideIncreased metabolic stability11β-HSD1 Inhibitors acs.org
AzepaneMorpholineImproved metabolic stabilityH3R Inverse Agonists acs.org
ThiazoleIsoxazoleImproved metabolic stabilityCB2 Agonists acs.org

Protein Degrader Building Blocks

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. yuntsg.comcellsignal.com A major class of TPD agents are proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. yuntsg.com

Building blocks like thiomorpholin-3-ylmethanol are valuable in the synthesis of these complex molecules. The chiral nature and functional groups (hydroxyl and amine) of this compound make it a useful scaffold for constructing the linker or the E3 ligase-binding portion of a PROTAC. tu-darmstadt.de The ability to recruit E3 ligases is a critical function of PROTACs, and novel chemical moieties are continuously explored to expand the toolbox for creating effective protein degraders. yuntsg.comnih.govrsc.org The structural features of this compound can be incorporated to control the geometry and physicochemical properties of the degrader, influencing the formation of the crucial ternary complex between the target protein, the degrader, and the E3 ligase. yuntsg.com

Structure-Activity Relationship (SAR) Studies and Stereochemical Influence

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it describes how modifications to a chemical's structure affect its biological activity. vanderbilt.edunih.govnih.gov For chiral molecules like this compound, the three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in its interaction with biological targets. nih.govuou.ac.innih.govmdpi.com

The biological environment is inherently chiral, composed of proteins and enzymes that have specific three-dimensional structures. nih.govijpsjournal.com Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different pharmacological and pharmacokinetic properties. nih.govnih.gov One enantiomer might bind with high affinity to a receptor, while the other is significantly less active or even inactive. vanderbilt.edunih.gov

For example, studies on dopamine D4 receptor antagonists have shown that the basic nitrogen within the morpholine core is essential for binding to the receptor. vanderbilt.edu SAR studies on such compounds involve synthesizing various analogs with substituents at different positions to determine which structural features enhance potency and selectivity. vanderbilt.edunih.gov In the case of this compound, the stereochemistry at the C3 position is critical. The (S) and (R) enantiomers will orient the hydroxymethyl group differently in space, which can lead to distinct binding interactions with a target protein. This difference can affect binding affinity, efficacy, and even metabolism. nih.govnih.gov Therefore, controlling the stereochemistry during synthesis is crucial for developing drugs with optimal therapeutic profiles. uou.ac.inmdpi.com

Table 2: Influence of Stereochemistry on Biological Activity
Compound ClassTarget/ActivityKey SAR/Stereochemical FindingReference
3-Br-Acivicin DerivativesAntimalarial (P. falciparum)Only the (5S, αS) natural isomers showed significant potency, suggesting stereoselective uptake. nih.gov
Methcathinone AnalogsMonoamine Transporters (DAT, NET, SERT)Positional changes of substituents (2-, 3-, or 4-position) significantly altered potency and selectivity. nih.gov
TetrahydroisoquinolinesM. tuberculosis ATP synthaseThe nature and position of linking groups and terminal aromatic rings were critical for target binding. nih.gov
Chiral Drugs (General)Various Receptors/EnzymesEnantiomers can have different affinities for biological targets due to the chiral nature of binding sites. nih.gov

Ligand-Receptor Interactions and Target Binding Studies (Theoretical/Computational)

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for studying how a ligand like a this compound derivative interacts with its biological target. core.ac.uknih.govresearchgate.net These methods provide insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. numberanalytics.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, calculating a score that estimates the binding affinity. researchgate.net This allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted potency. For a this compound derivative, docking studies can reveal how the thiomorpholine ring sits (B43327) within a binding pocket and how the hydroxymethyl group forms crucial hydrogen bonds with amino acid residues. core.ac.uk

For example, computational studies on kinase inhibitors have helped to understand how these molecules occupy the ATP binding site, forming interactions with the hinge region and other key areas. nih.gov Similarly, docking studies of β-lactam ligands with the MMP-9 protein have been used to predict binding energies and identify key interactions, correlating these findings with experimental biological activity. researchgate.net These theoretical studies can elucidate the structural basis for the activity of different isomers and guide the rational design of new, more potent, and selective molecules. numberanalytics.comnih.gov

Applications in Materials Science Research

Polymer Synthesis and Modification

The incorporation of small, functional molecules into polymer chains is a fundamental strategy for creating advanced materials with tailored properties. Thiomorpholin-3-ylmethanol serves as a valuable building block in this context, enabling the synthesis of new polymers or the modification of existing ones. Research into related compounds, such as morpholine (B109124) and thiomorpholine (B91149) derivatives, has demonstrated the feasibility of integrating these heterocyclic structures into polymer backbones or as pendant groups. nih.gov The presence of reactive amine and hydroxyl groups allows for its participation in various polymerization reactions, including step-growth polymerization to form polyurethanes, polyamides, or polyesters.

A study on the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives highlights a method where these structures are built upon a solid-phase resin, indicating their stability and compatibility with polymerization conditions. nih.gov This approach can be adapted for this compound to create functionalized polymers with the thiomorpholine moiety.

Functional GroupPotential Polymerization ReactionResulting Polymer Type
Secondary Amine (-NH-)Reaction with diisocyanatesPolyurea
Secondary Amine (-NH-)Reaction with diacyl chloridesPolyamide
Hydroxyl (-OH)Reaction with diisocyanatesPolyurethane
Hydroxyl (-OH)Reaction with diacids/diacyl chloridesPolyester

Chirality can significantly influence a polymer's properties, affecting its secondary structure, recognition capabilities, and interaction with biological systems. rsc.org As this compound is a chiral molecule, its incorporation as a monomer into a polymer chain can impart chirality to the resulting material. rsc.org This is a key strategy for developing "chiral polymers" with specific optical properties or for applications requiring stereospecific interactions, such as chiral separation media or biomimetic materials. rsc.org

The biocompatibility of polymers is crucial for their use in biomedical applications like drug delivery or tissue engineering. mdpi.com While direct data on this compound is limited, the related morpholine ring is a component in some biocompatible polymers. smolecule.comgoogleapis.com The introduction of the thiomorpholine moiety could influence the polymer's surface properties, hydrophilicity, and interactions with cells and proteins, potentially leading to materials with enhanced biocompatibility. mdpi.com

Crosslinking is a process that connects polymer chains to form a three-dimensional network, dramatically improving a material's mechanical strength, thermal stability, and chemical resistance. lohtragon.comsapub.org A crosslinking agent is a molecule capable of forming these links, typically by reacting with functional groups on the polymer chains. nih.gov

This compound possesses two primary functional groups, the secondary amine and the primary hydroxyl group, that could enable it to function as a crosslinking agent. These groups can react with various functionalities in polymer systems, such as epoxides, isocyanates, or aldehydes, to create covalent crosslinks. mdpi.comhengdasilane.com For example, it could be used to cure epoxy resins or to crosslink polymers containing carboxylic acid groups through esterification.

Functional Group on this compoundReactive Partner on PolymerType of Linkage Formed
Hydroxyl (-OH)Isocyanate (-NCO)Urethane
Amine (-NH-)Isocyanate (-NCO)Urea
Hydroxyl (-OH)Carboxylic Acid (-COOH)Ester
Amine (-NH-)EpoxideC-N and C-O bonds
Amine (-NH-)Aldehyde (-CHO)Imine (Schiff base), reducible to amine

Ionic Liquid Precursors and Components

Ionic liquids are salts that are liquid below 100°C, and they possess unique properties like low volatility, high thermal stability, and tunable solvency. mdpi.com They are synthesized by combining a cation and an anion. This compound can serve as a precursor to the cationic component. The secondary amine in the thiomorpholine ring can be alkylated (quaternized) to form a tertiary ammonium (B1175870) cation. This resulting functionalized thiomorpholinium cation can then be paired with various anions (e.g., bistrifluoromethanesulfonimide) to create a novel ionic liquid. 3m.com

The structural features of the parent molecule—chirality and the hydroxyl group—would be carried over into the ionic liquid, creating a "task-specific" or "chiral" ionic liquid. Such materials are of interest for applications in asymmetric synthesis, chiral separations, and as specialized electrolytes. smolecule.com

Coordination Chemistry and Ligand Applications

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound has multiple potential donor atoms—the soft sulfur atom, the hard nitrogen atom, and the hard oxygen atom of the hydroxyl group. This allows it to act as a versatile ligand for a wide range of metal ions. rsc.org

Depending on the metal and reaction conditions, it could bind in several ways:

Monodentate: Binding through either the nitrogen or the sulfur atom.

Bidentate: Binding simultaneously through the nitrogen and sulfur (N,S-chelation) or nitrogen and oxygen (N,O-chelation).

Bridging: Linking two or more metal centers.

Research on the coordination chemistry of the related compound thiomorpholin-3-one (B1266464) has shown that it forms stable complexes with transition metals like zinc, cobalt, and nickel, with the ligand coordinating through both its sulfur and oxygen atoms. rsc.org This strongly suggests that this compound would also be an effective ligand, with its chirality adding a stereochemical dimension to the resulting metal complexes. beilstein-journals.org These complexes could have applications in catalysis, particularly in asymmetric synthesis where chiral ligands are essential for controlling the stereochemical outcome of a reaction.

Supramolecular Assembly Design

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnumberanalytics.com Molecules that can form multiple, specific non-covalent bonds are excellent building blocks for supramolecular assembly. sioc-journal.cnstanford.edu

This compound is well-suited for this purpose. Its hydroxyl (-OH) group and the amine (-NH-) proton are effective hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors. This dual functionality allows for the formation of extensive hydrogen-bonded networks, leading to the self-assembly of molecules into higher-order structures like chains, sheets, or helices. The chirality of the molecule can direct the formation of specific, ordered chiral assemblies.

Interaction TypeDonor/Acceptor Site on this compoundPotential Supramolecular Structure
Hydrogen BondingDonor: -OH, -NH1D Chains, 2D Sheets, 3D Networks
Hydrogen BondingAcceptor: -O- (hydroxyl), -N-, -S-Self-assembled aggregates
Dipole-DipolePolar C-S, C-N, C-O bondsOrdered packing in solid state

Q & A

Q. What are the established synthetic routes for Thiomorpholin-3-ylmethanol, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via condensation reactions involving thiomorpholine derivatives and formaldehyde, followed by reduction steps. Key parameters include solvent choice (e.g., dichloromethane or ethanol), catalyst selection (e.g., palladium-based catalysts in hydrogenation), and temperature control to minimize side reactions . Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purity assessed via HPLC (C18 columns, UV detection at 254 nm) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, complemented by mass spectrometry (MS) for molecular weight verification. Elemental analysis ensures empirical formula accuracy, while IR spectroscopy confirms functional groups (e.g., hydroxyl and thiomorpholine moieties) . Impurity profiling using USP guidelines (e.g., gradient elution HPLC) is essential for pharmaceutical-grade synthesis .

Q. What stability considerations are critical for this compound under varying pH and temperature conditions?

Stability studies involve stress testing under acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions. Degradation products are monitored via HPLC, with kinetic modeling (e.g., Arrhenius plots) predicting shelf life. Photostability assessments under ICH Q1B guidelines ensure robustness against light exposure .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations optimize molecular geometries, while molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes or receptors). Pharmacophore modeling identifies critical interaction sites, guiding the design of derivatives with enhanced selectivity . Comparative analysis of docking scores and experimental IC₅₀ values validates computational predictions .

Q. What strategies resolve contradictory data in this compound’s reaction mechanisms or bioactivity profiles?

Contradictions are addressed through iterative hypothesis testing, such as kinetic isotope effects (KIEs) to probe reaction pathways or orthogonal assays (e.g., SPR vs. fluorescence polarization) for bioactivity confirmation. Literature meta-analyses contextualize findings against prior studies, while multi-technique validation (NMR, X-ray crystallography) ensures mechanistic clarity .

Q. How can researchers design experiments to elucidate this compound’s role in modulating enzyme inhibition or receptor binding?

In vitro assays (e.g., fluorogenic substrate cleavage for enzyme inhibition) are paired with structure-activity relationship (SAR) studies. Site-directed mutagenesis of target proteins identifies critical residues, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Control experiments with thiomorpholine analogs isolate structural contributions .

Q. What methodologies are recommended for impurity profiling and structural elucidation of this compound degradation products?

High-resolution LC-MS/MS (Q-TOF) identifies degradation products via exact mass and fragmentation patterns. Preparative HPLC isolates impurities for NMR analysis, while forced degradation studies (oxidative, hydrolytic) simulate accelerated aging. USP monographs provide acceptance criteria for unspecified impurities (<0.10%) .

Q. How do stereochemical variations in this compound impact its physicochemical and pharmacological properties?

Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, with circular dichroism (CD) confirming absolute configuration. Comparative solubility, logP, and permeability assays (e.g., PAMPA) evaluate stereochemical effects on bioavailability. In vivo pharmacokinetic studies correlate enantiomeric ratios with efficacy .

Q. What experimental frameworks optimize reaction scalability for this compound without compromising purity?

Design of experiments (DoE) models (e.g., Box-Behnken) optimize parameters like catalyst loading, solvent volume, and mixing efficiency. Continuous flow reactors enhance reproducibility, while in-line PAT (process analytical technology) monitors critical quality attributes (CQAs) in real time .

Q. Which advanced analytical techniques quantify this compound in complex biological matrices during pharmacokinetic studies?

LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) ensures precision in plasma or tissue samples. Method validation follows ICH M10 guidelines for linearity (R² >0.99), accuracy (85–115%), and matrix effect mitigation. Microsampling techniques reduce animal usage in preclinical trials .

Methodological Considerations

  • Data Triangulation : Combine NMR, MS, and chromatographic data to resolve structural ambiguities .
  • Iterative Design : Refine hypotheses based on conflicting results, leveraging literature gaps and foundational studies .
  • Ethical Compliance : Adhere to ICH and USP guidelines for impurity control and biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.